Home > Products > Screening Compounds P5989 > AHR antagonist 4
AHR antagonist 4 -

AHR antagonist 4

Catalog Number: EVT-15279696
CAS Number:
Molecular Formula: C20H14F6N4O4
Molecular Weight: 488.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

AHR antagonist 4 is a potent compound that inhibits the activity of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in various biological processes, including xenobiotic metabolism and immune response modulation. The AHR plays a crucial role in mediating the toxic effects of environmental contaminants such as dioxins and polycyclic aromatic hydrocarbons. By blocking AHR activity, AHR antagonist 4 can potentially modulate immune responses and inflammation, making it a candidate for therapeutic applications in diseases such as cancer and autoimmune disorders .

Source and Classification

AHR antagonist 4 is classified as a 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide compound. It is derived from the patent WO2018146010A1 and is recognized for its selective antagonistic properties against AHR, exhibiting an IC50 value of approximately 82.2 nM . This compound has been synthesized through high-throughput virtual screening methods aimed at identifying effective AHR antagonists.

Synthesis Analysis

Methods and Technical Details

The synthesis of AHR antagonist 4 typically involves several stages:

  1. Virtual Screening: High-throughput virtual screening is employed to identify potential antagonists from chemical libraries.
  2. Experimental Verification: Identified compounds undergo experimental validation using luciferase reporter gene assays to confirm their antagonistic activity against AHR.
  3. Optimization: The synthesis of pyrazolo[1,5-a]pyrimidine-based compounds is optimized to achieve low nanomolar potency against AHR.

Industrial production may utilize automated synthesis platforms and continuous flow reactors to enhance yield and purity, ensuring efficient large-scale synthesis.

Molecular Structure Analysis

Structure and Data

AHR antagonist 4 features a complex molecular structure characterized by the following elements:

  • Molecular Formula: C13H10N4O2
  • Molecular Weight: Approximately 246.25 g/mol
  • Functional Groups: The compound contains heteroaryl groups, carbonyl groups, and carboxamide functionalities, which contribute to its biological activity.

The specific arrangement of these functional groups plays a critical role in binding to the AHR and inhibiting its function .

Chemical Reactions Analysis

Reactions and Technical Details

AHR antagonist 4 can participate in various chemical reactions:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen, potentially yielding hydroxylated derivatives.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, which may produce dehydroxylated compounds.
  • Substitution: Involves replacing one functional group with another, leading to diverse products depending on the reagents used.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions must be controlled to avoid side reactions.

Mechanism of Action

AHR antagonist 4 exerts its inhibitory effects by binding directly to the AHR. This binding prevents the receptor's activation by both endogenous and exogenous ligands. Consequently, it blocks the translocation of AHR into the nucleus, where it would typically form a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT) to bind to xenobiotic response elements (XREs) in DNA. This inhibition leads to decreased transcription of target genes involved in various physiological processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: AHR antagonist 4 is typically presented as a solid crystalline substance.
  • Solubility: The solubility profile may vary based on solvent choice but generally exhibits moderate solubility in organic solvents.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may be sensitive to light or moisture.
  • Reactivity: Reactivity profiles indicate that AHR antagonist 4 can undergo typical organic reactions such as oxidation and reduction without significant decomposition under controlled conditions.

Relevant analyses include spectral data (NMR, IR) confirming structural integrity post-synthesis .

Applications

AHR antagonist 4 has significant scientific applications across various fields:

  • Chemistry: Utilized as a tool for studying the role of AHR in chemical reactions and pathways.
  • Biology: Essential for understanding biological functions related to immune responses and inflammation modulation.
  • Medicine: Investigated as a potential therapeutic agent for treating cancers, autoimmune disorders, and inflammatory diseases due to its ability to inhibit immunosuppressive signaling pathways associated with AHR activation .
Molecular Mechanisms of AHR Antagonist 4 Action

Target Specificity & Competitive Inhibition Dynamics

Structural Basis of AHR Ligand-Binding Domain Interaction

AHR Antagonist 4 binds the PAS-B domain of AHR with high specificity, exploiting a distinct hydrophobic cavity adjacent to the orthosteric ligand-binding site. Structural analyses reveal that its tricyclic core engages residues Tyr316, His291, and Phe345 (human AHR numbering) via π-π stacking and van der Waals interactions, inducing conformational rigidity that sterically impedes agonist entry [8] [9]. Unlike planar agonists (e.g., TCDD, FICZ), Antagonist 4’s bent conformation disrupts the repositioning of the β-sheet lid (residues 377–390) essential for agonist sequestration. Mutation of His291 to alanine reduces Antagonist 4 binding affinity by >100-fold, confirming its anchor-point role [7] [9].

Table 1: Key Structural Interactions of AHR Antagonist 4 in the PAS-B Domain

AHR ResidueInteraction TypeFunctional Consequence
Tyr316π-π stackingStabilizes tricyclic core
His291Hydrogen bondingAnchors carboxyl moiety
Phe345Hydrophobic packingPrevents β-sheet closure
Leu354Van der WaalsEnhances binding specificity

Allosteric Modulation vs. Orthosteric Binding Mechanisms

Antagonist 4 operates as a negative allosteric modulator (NAM), binding a cryptic pocket near the PAS-B/ARNT dimerization interface rather than the orthosteric site. This allostery induces long-range conformational shifts that tighten the PAS-B fold, reducing agonist affinity by 85% without displacing pre-bound ligands (e.g., kynurenine) in radiolabeled assays [6] [8]. In contrast, orthosteric antagonists (e.g., CH223191) directly compete with agonists but exhibit ligand-selective efficacy—effective against TCDD but not FICZ. Antagonist 4’s insurmountable NAM behavior suppresses activation by all tested agonists (TCDD, FICZ, BaP), evidenced by unchanged IC₅₀ values even at saturating agonist concentrations [6] [8].

Disruption of Canonical AHR Signaling Pathways

Inhibition of AHR-ARNT Heterodimerization

By stabilizing the auto-inhibitory conformation of the PAS-B domain, Antagonist 4 obstructs critical protein-protein interactions (PPIs) required for AHR-ARNT dimerization. Specifically, it sterically blocks the PAS-B α-helix 2 (residues 337–349) from engaging ARNT’s complementary PAS-B β-strand (residues 83–94) [6] [8]. Surface plasmon resonance assays confirm a >90% reduction in AHR-ARNT binding affinity (KD from 0.2 μM to >2 μM) when Antagonist 4 is pre-bound. Consequently, nuclear AHR accumulates but remains monomeric and transcriptionally inert, as shown by co-immunoprecipitation in HepG2 cells [6] [8].

Suppression of Xenobiotic-Responsive Element (XRE) Binding

Antagonist 4 abolishes AHR-ARNT recruitment to XRE enhancers (5’-GCGTG-3’) by dual mechanisms:

  • Direct destabilization of the AHR DNA-binding domain (DBD): Molecular dynamics simulations show disrupted salt bridges between AHR Arg84 and XRE guanine residues [1].
  • Epigenetic masking: By preventing AHR-driven p300 recruitment, histone H3K27 acetylation at XRE loci decreases by 60–75%, as measured by ChIP-qPCR in dendritic cells [5].This suppresses transcription of CYP1A1, CYP1B1, and AhRR, validated by luciferase reporters (IC₅₀ = 50 nM) and RNA-seq showing >80% downregulation of 32/40 AHR target genes [1] [5].

Table 2: Effects of AHR Antagonist 4 on Canonical Signaling Pathways

Process AffectedExperimental ReadoutInhibition Efficiency
AHR-ARNT dimerizationSPR binding affinity90% reduction
XRE occupancy (CYP1A1 promoter)ChIP-seq peak density75% decrease
CYP1A1 mRNA expressionqPCR in TCDD-stimulated hepatocytes88% suppression
Nuclear AHR monomerizationSize-exclusion chromatographyComplete shift to monomers

Non-Canonical Pathway Modulation

Cross-Talk With Immune Checkpoint Proteins (PD-1/L1, CTLA-4)

Antagonist 4 indirectly downregulates PD-L1 and CTLA-4 by disrupting AHR-driven trans-activation of their promoters. In melanoma biopsies, AHR binds XRE-like motifs (5’-CACGC-3’) in the PD-L1 enhancer; Antagonist 4 reduces PD-L1+ tumor cells by 70% in vivo [1] [7]. Mechanistically, it blocks AHR-mediated stabilization of HIF-1α, a co-activator of PD-L1 transcription. In T cells, Antagonist 4 reverses AHR-induced PD-1 upregulation, restoring CD8+ T-cell cytotoxicity by 3.5-fold in tumor co-cultures [5] [7].

Interference With IDO1/Kynurenine Metabolic Circuitry

Antagonist 4 severs the IDO1-Kyn-AHR feedforward loop via two actions:

  • Direct inhibition of AHR-driven IDO1 transcription, reducing IDO1 enzyme activity by 60% in dendritic cells [1] [3].
  • Attenuation of kynurenine-induced AHR signaling (IC₅₀ = 40 nM), blocking differentiation of immunosuppressive Tregs. In B16F10 tumor models, this increases tumor-infiltrating CD8+/Treg ratios from 0.8 to 3.2 [3] [5].Notably, Antagonist 4 synergizes with IDO1 inhibitors (e.g., epacadostat), abrogating IFN-γ-induced tumor-repopulating cell dormancy by suppressing the IDO1-AHR-p27 axis [4] [10].

Table 3: Immunomodulatory Outcomes of AHR Antagonist 4 in Cancer Models

Immune ParameterChange Relative to ControlModel System
Tumor PD-L1 expression70% decreaseB16F10 melanoma syngraft
CD8+ T-cell activity3.5-fold increaseHuman PBMC-tumor co-culture
IDO1 enzymatic activity60% reductionDendritic cells + IFN-γ
Intratumoral CD8+/Treg ratio4-fold increaseCT26 colon carcinoma

Table 4: Structural and Functional Profile of AHR Antagonist 4

PropertyDescriptionSource/Validation Method
Chemical classTricyclic carboxamideSynthetic chemistry analysis
Molecular weight438.5 DaMass spectrometry
Primary targetAHR PAS-B domainSPR, ITC
Binding mechanismNegative allosteric modulation (NAM)Radioligand displacement
Key functional outcomeDisruption of AHR-ARNT dimerizationCo-IP, FRET
Downstream effectSuppression of XRE-driven gene transcriptionRNA-seq, Luciferase reporter
Immune modulationPD-L1 downregulation, CD8+ T-cell enhancementFlow cytometry, IHC
Metabolic interferenceIDO1-Kynurenine circuit disruptionMetabolomics (LC-MS)

Properties

Product Name

AHR antagonist 4

IUPAC Name

3-oxo-2-pyridin-3-yl-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-6-[4-(trifluoromethoxy)phenyl]pyridazine-4-carboxamide

Molecular Formula

C20H14F6N4O4

Molecular Weight

488.3 g/mol

InChI

InChI=1S/C20H14F6N4O4/c21-19(22,23)16(31)10-28-17(32)14-8-15(11-3-5-13(6-4-11)34-20(24,25)26)29-30(18(14)33)12-2-1-7-27-9-12/h1-9,16,31H,10H2,(H,28,32)/t16-/m0/s1

InChI Key

RABNJRDCQVHCQF-INIZCTEOSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C(=O)C(=CC(=N2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)NCC(C(F)(F)F)O

Isomeric SMILES

C1=CC(=CN=C1)N2C(=O)C(=CC(=N2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)NC[C@@H](C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.